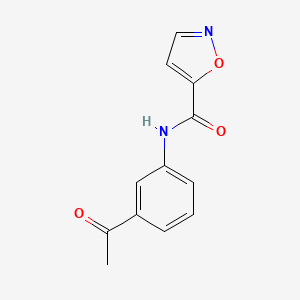

N-(3-acetylphenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)isoxazole-5-carboxamide typically involves the reaction of 3-acetylphenylhydrazine with ethyl 2-cyano-3,3-dimethylacrylate under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include solid support, microwave-assisted, and ultrasonication techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-acetylphenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

N-(3-acetylphenyl)isoxazole-5-carboxamide has been investigated for its potential as an anti-inflammatory agent. Research indicates that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study reported an IC50 value of 0.95 µM, demonstrating significant inhibition compared to reference drugs like Diclofenac, which has an IC50 of 0.85 µM.

Table 1: Inhibition of COX-2 by this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.95 |

| Diclofenac | 0.85 |

Biological Studies

The compound is also utilized in studies related to enzyme inhibition and receptor binding. Its mechanism of action involves the interaction with specific molecular targets, leading to the inhibition of enzymes that produce pro-inflammatory mediators. This characteristic makes it a potential candidate for treating inflammatory diseases.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory pathways. These studies are crucial for understanding its therapeutic potential in inflammatory conditions.

- Anticancer Research : Preliminary investigations suggest that this compound may have anticancer properties, particularly through its effects on signaling pathways related to cancer cell proliferation . Further studies are needed to elucidate these effects comprehensively.

Materials Science Applications

Isoxazole derivatives, including this compound, are being explored for their potential use in organic electronics and as building blocks for advanced materials. The unique properties of the isoxazole ring make it suitable for various applications in material science.

Mecanismo De Acción

The mechanism of action of N-(3-acetylphenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound with a similar structure but without the acetylphenyl and carboxamide groups.

3,5-disubstituted isoxazoles: Compounds with different substituents at the 3 and 5 positions of the isoxazole ring.

Isoxazole-4-carbaldehydes: Compounds with an aldehyde group at the 4 position of the isoxazole ring.

Uniqueness

N-(3-acetylphenyl)isoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylphenyl and carboxamide groups enhances its potential for various applications compared to other isoxazole derivatives .

Actividad Biológica

N-(3-acetylphenyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which is known for conferring various biological properties. The structural formula can be represented as follows:

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

The compound contains an acetyl group attached to the phenyl ring, which may influence its interaction with biological targets.

Anticancer Properties

This compound has been studied for its anticancer effects across various cancer cell lines. For instance, a series of derivatives based on isoxazole structures have shown promising results in inhibiting cell proliferation in breast, colon, and liver cancers.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of isoxazole derivatives:

- Cell Lines Tested : MCF7 (breast), HCT116 (colon), Huh7 (liver)

- Method : Sulforhodamine B (SRB) assay

- IC50 Values :

- MCF7: 2.3 µM

- HCT116: 4.7 µM

- Huh7: 3.8 µM

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been shown to possess activity against various bacterial strains.

Antibacterial Testing

In comparative studies against standard antibiotics:

- Tested Strains : E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae

- Minimum Inhibitory Concentration (MIC) : Ranged from 40 to 50 µg/mL

- Comparison with Ceftriaxone : Comparable inhibition zones were observed, indicating significant antibacterial activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular functions such as proliferation and apoptosis.

Enzyme Inhibition Studies

Inhibition studies have suggested that this compound may act on pathways related to cancer cell survival and proliferation:

- Target Enzymes : Potential inhibition of kinases involved in cancer signaling pathways.

- Biological Effects : Induction of apoptosis and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the isoxazole ring or the phenyl moiety can significantly alter potency and selectivity.

Key Findings from SAR Studies

- Acetyl Group Influence : The presence of the acetyl group enhances lipophilicity and may improve membrane permeability.

- Substituent Variations : Different substituents on the phenyl ring can lead to varying degrees of anticancer activity, suggesting that electronic and steric factors play a critical role .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)9-3-2-4-10(7-9)14-12(16)11-5-6-13-17-11/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNRBALCLBNHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.